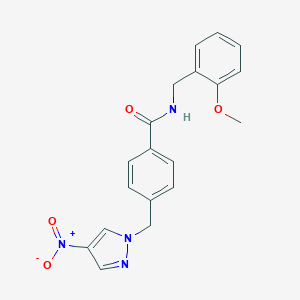![molecular formula C21H23ClN4O3 B213749 methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)
methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate, also known as CZC-54252, is a novel compound that has been synthesized and researched for its potential use in various scientific applications.
Mécanisme D'action
Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate acts as a competitive inhibitor of CK1δ by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream substrates and disrupts the signaling pathways regulated by CK1δ.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate can effectively inhibit CK1δ activity in vitro and in vivo, leading to various biochemical and physiological effects. These effects include the disruption of circadian rhythms, the inhibition of cell division, and the induction of DNA damage response. methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate has also been shown to have anti-tumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate has several advantages as a research tool, including its high selectivity for CK1δ, its ability to inhibit CK1δ activity in vivo, and its potential for use in cancer research. However, there are also limitations to its use, including its low solubility in aqueous solutions and its potential for off-target effects on other kinases.
Orientations Futures
There are several future directions for research on methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate. One direction is the investigation of its potential for use in the treatment of various cancers, including breast cancer and leukemia. Another direction is the exploration of its role in regulating circadian rhythms and its potential for use in treating circadian rhythm disorders. Additionally, further research is needed to optimize the synthesis and formulation of methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate for use in in vivo studies.
Méthodes De Synthèse
Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate can be synthesized through a multi-step process that involves the reaction of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantylamine with methyl 4-aminobenzoate, followed by the addition of a carbonyl group to the resulting compound. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate has been researched for its potential use as a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes, including circadian rhythms, cell division, and DNA damage response. The inhibition of CK1δ can lead to the disruption of these processes, making methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate a valuable tool for studying the function of CK1δ and its downstream signaling pathways.
Propriétés
Nom du produit |
methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate |
|---|---|
Formule moléculaire |
C21H23ClN4O3 |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
methyl 4-[[3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23ClN4O3/c1-29-17(27)15-2-4-16(5-3-15)24-18(28)20-7-13-6-14(8-20)10-21(9-13,11-20)26-12-23-19(22)25-26/h2-5,12-14H,6-11H2,1H3,(H,24,28) |
Clé InChI |
WPSXRPCDXGEVNE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)
![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)
![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)


![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)
![1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213688.png)